molecular formula C12H9F2NO3 B1435149 Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate CAS No. 2095409-33-7

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate

Cat. No.: B1435149
CAS No.: 2095409-33-7
M. Wt: 253.2 g/mol
InChI Key: FSPIBEUUSBVAPU-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 5-(2,4-difluorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPIBEUUSBVAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate serves as a versatile building block in organic synthesis. Its oxazole ring structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. The compound can undergo reactions such as:

  • Oxidation : Converting the oxazole to other derivatives.
  • Reduction : Transforming the oxazole ring into different heterocyclic structures.
  • Substitution : The difluorophenyl group can react with nucleophiles to form new derivatives.
  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions are facilitated by common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antimicrobial Properties
Research indicates that oxazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential to inhibit bacterial growth. Preliminary studies suggest it may effectively target various microbial strains, although specific efficacy data is still being compiled.

Anti-inflammatory Effects
The compound is also under investigation for its anti-inflammatory properties. Similar oxazole derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Early findings suggest that this compound may follow this trend, indicating potential applications in managing inflammatory diseases.

Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. This compound may inhibit cancer cell proliferation due to its structural characteristics. In vitro assays have shown promising results against various cancer cell lines, although specific IC50 values are still under investigation.

Medicinal Chemistry

Therapeutic Agent Development
The compound is being explored as a candidate for drug development due to its ability to interact with specific biological targets. Its unique structure may enable it to act on various enzymes and receptors, making it a promising scaffold for new therapeutic agents .

Industrial Applications

Material Science
In addition to its applications in medicinal chemistry, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of advanced materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate can be compared with other oxazole derivatives, such as:

This compound is unique due to its specific substitution pattern and the presence of fluorine atoms, which can enhance its biological activity and stability .

Biological Activity

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a distinctive oxazole ring substituted with a difluorophenyl group. This structure contributes to its unique electronic properties and biological activity. The synthesis typically involves the reaction of 2,4-difluorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base like triethylamine, leading to the formation of the oxazole ring under controlled conditions.

1. Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Compounds with similar structures have been shown to interact with specific biological targets, suggesting that this compound may serve as a lead structure for drug development aimed at treating infections.

2. Anticancer Activity

The compound has been studied for its potential anticancer effects. It has demonstrated activity against various cancer cell lines, showing significant cytotoxicity. For instance, related compounds have been reported to inhibit cell proliferation in non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and ovarian cancer (NCI/ADR-RES) cells .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound ANCI-H234.22
Compound BHCT-153.67
Compound CNCI/ADR-RES2.28

3. Anti-inflammatory Effects

This compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine release, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in disease pathways. It may inhibit certain enzymes or receptors, leading to modulation of biological processes such as inflammation and cell proliferation . For example, it has been suggested that compounds containing oxazole rings can serve as inhibitors for β-secretase (BACE1), which is relevant in Alzheimer's disease research .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and related compounds:

  • Anticancer Studies : A study demonstrated that derivatives of this compound showed improved potency against BACE1 compared to earlier analogs while maintaining low clearance rates in human liver microsomes .
  • Inflammation Models : In vitro assays revealed that similar compounds could significantly reduce TNF-alpha levels in LPS-stimulated blood samples .
  • Mechanistic Insights : Research using flow cytometry indicated that these compounds could induce apoptosis in cancer cells by disrupting key signaling pathways such as PI3K/AKT/mTOR .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate?

  • The synthesis typically involves a multi-step approach, including condensation reactions between substituted oxazole precursors and fluorinated aromatic aldehydes. For example, similar oxazole derivatives are synthesized via cyclization of ethyl glycinate with carbonyl compounds under acidic conditions, followed by palladium-catalyzed coupling to introduce the 2,4-difluorophenyl moiety . Key steps often require optimizing reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄) to achieve yields >70% .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry and fluorine substitution patterns. For instance, ¹³C NMR peaks near 160–165 ppm indicate carbonyl groups, while ¹⁹F NMR signals at δ −110 to −120 ppm confirm fluorophenyl integration . X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally analogous ethyl carboxylates .

Q. How is purity assessed, and what analytical standards are recommended?

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column is standard. Purity thresholds ≥95% are typical, validated using reference standards like those for fluorinated pharmaceutical impurities (e.g., EP impurity guidelines for difluorophenyl derivatives) .

Advanced Research Questions

Q. How can contradictions in reaction yields between similar synthetic protocols be resolved?

  • Discrepancies often arise from trace moisture sensitivity or competing side reactions (e.g., defluorination). Systematic optimization of anhydrous conditions (e.g., molecular sieves) and catalyst loading (e.g., 2–5 mol% Pd) can mitigate these issues. For example, a study on related oxazole derivatives showed that reducing Pd catalyst from 10 mol% to 5 mol% improved yield reproducibility from 55% to 82% .

Q. What computational models predict the electronic effects of the 2,4-difluorophenyl group on reactivity?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that electron-withdrawing fluorine substituents lower the HOMO energy of the oxazole ring, stabilizing intermediates in nucleophilic substitution reactions. This aligns with observed regioselectivity in analogous difluorophenyl-oxazole syntheses .

Q. How does the compound’s crystal structure inform its stability and solubility?

  • X-ray studies of similar ethyl carboxylates show planar oxazole rings and intermolecular C–H···O interactions, which enhance thermal stability (decomposition >200°C) but reduce aqueous solubility. Solubility can be improved via co-crystallization with hydrophilic counterions (e.g., sodium salts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate
Reactant of Route 2
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Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate

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